6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
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Description
“6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C6H3ClFN3. It has a molecular weight of 171.56 g/mol . This compound is used as a pharmaceutical intermediate for laboratory research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClFN3/c7-6-4(8)5-3(1-9-6)2-10-11-5/h1-2H,(H,10,11)
. The Canonical SMILES representation is C1=C2C=NNC2=C(C(=N1)Cl)F
. For a detailed molecular structure analysis, you may want to use specialized software that can interpret these codes and display the 3D structure of the molecule.
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 41.6 Ų and contains 11 heavy atoms . It has no rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 170.9999530 g/mol . The XLogP3-AA value, which predicts the compound’s lipophilicity, is 1.5 .
Safety and Hazards
Mechanism of Action
Mode of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been noted for their close similarity with the purine bases adenine and guanine , which suggests potential interactions with nucleic acids or proteins that bind these bases.
Biochemical Pathways
Given the structural similarity to purine bases, it is plausible that this compound could interfere with pathways involving DNA or RNA synthesis, or protein interactions with these nucleic acids .
Result of Action
Some compounds in the pyrazolo[3,4-b]pyridine family have shown significant inhibitory activity in certain assays
properties
IUPAC Name |
6-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-4(8)5-3(1-9-6)2-10-11-5/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFCFVHZHXDKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(C(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine |
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